Gefitinib-d6

Descripción general

Descripción

Gefitinib-d6 es una forma deuterada de gefitinib, un inhibidor selectivo de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR) de molécula pequeña. Gefitinib se utiliza principalmente para el tratamiento del cáncer de pulmón de células no pequeñas (NSCLC) con mutaciones activadoras de la tirosina quinasa EGFR . La versión deuterada, this compound, se utiliza a menudo en investigación científica para estudiar la farmacocinética y las vías metabólicas de gefitinib debido a su mayor estabilidad y menor tasa metabólica .

Mecanismo De Acción

Gefitinib-d6, al igual que gefitinib, inhibe la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR) uniéndose al sitio de unión del trifosfato de adenosina (ATP) de la enzima. Esta inhibición bloquea las cascadas de señalización posteriores, lo que da como resultado la inhibición de la proliferación y supervivencia celular . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización EGFR, que a menudo se sobreexpresa en ciertas células de carcinoma humano, como las células de cáncer de pulmón y de mama .

Análisis Bioquímico

Biochemical Properties

Gefitinib-d6 plays a crucial role in biochemical reactions by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs through the binding of this compound to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation of tyrosine residues on the receptor. This action blocks downstream signaling pathways that are essential for cell proliferation and survival. This compound interacts with various biomolecules, including the epidermal growth factor receptor, ATP, and other proteins involved in the EGFR signaling pathway .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those with overexpressed or mutated epidermal growth factor receptor. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. It influences cell signaling pathways by blocking the activation of downstream molecules such as phosphoinositide 3-kinase (PI3K), Akt, and extracellular signal-regulated kinase (ERK). Additionally, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of the epidermal growth factor receptor tyrosine kinase, leading to the inhibition of receptor autophosphorylation. This inhibition prevents the activation of downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways. By blocking these pathways, this compound effectively halts cell proliferation and induces apoptosis in cancer cells. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and cellular adaptation. This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under suboptimal conditions. Long-term exposure to this compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis. Some cells may develop resistance to this compound over time, necessitating combination therapies or alternative treatment strategies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and reduces tumor size in xenograft models of non-small cell lung cancer. At higher doses, this compound may cause toxic effects, including gastrointestinal disturbances, liver toxicity, and skin rashes. The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to balance efficacy and safety .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways of this compound involve O-demethylation, oxidative defluorination, and oxidation of the quinazoline ring. These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The deuterium labeling in this compound allows for more accurate tracking of these metabolic processes in vivo and in vitro .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is actively transported by ATP-binding cassette (ABC) transporters, such as ABCC10, which can influence its intracellular accumulation and efficacy. This compound is widely distributed in tissues, with higher concentrations observed in the liver, lungs, and tumors. The distribution of this compound is influenced by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake mechanisms .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and cell membrane, where it interacts with the epidermal growth factor receptor. The subcellular localization of this compound is critical for its activity, as it needs to be in proximity to the receptor to exert its inhibitory effects. Additionally, this compound may undergo post-translational modifications that influence its localization and function within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Gefitinib-d6 implica la incorporación de átomos de deuterio en la molécula de gefitinib. Un método común es la reacción de intercambio hidrógeno-deuterio, en la que los átomos de hidrógeno de la molécula se sustituyen por átomos de deuterio utilizando reactivos deuterados en condiciones específicas . Otro enfoque implica el uso de materiales de partida deuterados en la síntesis de gefitinib, asegurando que el producto final sea deuterado .

Métodos de producción industrial

La producción industrial de this compound sigue principios similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes deuterados de alta pureza para garantizar la consistencia y la calidad del producto final. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas para controlar la pureza y la composición isotópica del producto .

Análisis De Reacciones Químicas

Tipos de reacciones

Gefitinib-d6 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones controladas de temperatura y presión.

Sustitución: Halogenos, nucleófilos y otros reactivos en condiciones específicas como temperatura, presión y elección del disolvente.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas deuterados .

Aplicaciones Científicas De Investigación

Gefitinib-d6 se utiliza ampliamente en investigación científica para diversas aplicaciones:

Farmacocinética: Estudiar la absorción, distribución, metabolismo y excreción de gefitinib en el cuerpo.

Vías metabólicas: Investigar las vías metabólicas e identificar los metabolitos de gefitinib.

Desarrollo de fármacos: Desarrollar nuevos fármacos y formulaciones basados en los datos farmacocinéticos y metabólicos obtenidos de los estudios con this compound.

Investigación del cáncer: Comprender los mecanismos de acción y resistencia de gefitinib en las células cancerosas

Comparación Con Compuestos Similares

Gefitinib-d6 se compara con otros compuestos similares como erlotinib y afatinib:

Erlotinib: Otro inhibidor de la tirosina quinasa EGFR de primera generación con una eficacia similar pero perfiles de seguridad diferentes.

This compound es único debido a su naturaleza deuterada, que proporciona una mayor estabilidad y una menor tasa metabólica, lo que lo convierte en una herramienta valiosa en estudios farmacocinéticos y metabólicos .

Actividad Biológica

Gefitinib-d6, a stable isotope-labeled derivative of gefitinib, is primarily studied for its biological activity in the context of non-small cell lung cancer (NSCLC) and its interaction with epidermal growth factor receptor (EGFR) mutations. This article presents a detailed overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

Gefitinib is a selective inhibitor of EGFR tyrosine kinase, which is crucial in the treatment of NSCLC harboring specific EGFR mutations. The introduction of this compound allows researchers to trace the compound's metabolic pathways and interactions in biological systems more accurately due to its deuterated nature. This isotopic labeling enhances the understanding of drug metabolism and pharmacodynamics without altering the compound's inherent activity.

This compound functions by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition prevents downstream signaling pathways associated with cell proliferation and survival, particularly in cancer cells with activating mutations in EGFR.

Key Findings:

- Inhibition of EGFR Mutants : this compound demonstrates enhanced efficacy against NSCLC cell lines with L858R/T790M mutations compared to wild-type EGFR. Studies indicate that this compound leads to a significant reduction in phosphorylated AKT and ERK1/2 levels, indicating effective blockade of downstream signaling pathways associated with tumor growth .

- Induction of Apoptosis : Treatment with this compound at concentrations lower than its IC50 (3.4 μM) resulted in increased apoptosis markers, such as cleaved PARP, in NCI-H1975 cells, suggesting that this compound not only inhibits proliferation but also triggers programmed cell death .

Pharmacological Profile

The pharmacological profile of this compound includes:

- IC50 Values : In various studies, this compound exhibited IC50 values ranging from 0.5 μM to 3.4 μM against different NSCLC cell lines, indicating potent anti-cancer activity .

- Selectivity : this compound shows selective toxicity towards cancerous cells while sparing normal cells such as MRC5 fibroblasts and HEK293 cells . This selectivity is crucial for minimizing systemic toxicity during treatment.

Case Study 1: Long-term Response in NSCLC

A notable case involved a patient with recurrent EGFR-mutated lung adenocarcinoma who achieved a complete response to gefitinib therapy that persisted for four years after discontinuation. This case highlights the potential for durable responses in patients treated with gefitinib-based therapies, suggesting that some patients may experience prolonged benefits even after stopping treatment .

Case Study 2: Re-sensitization to Gefitinib

Another case reported an advanced lung adenocarcinoma patient who initially became resistant to gefitinib but later re-sensitized after undergoing combined immunotherapy. This phenomenon underscores the complexity of resistance mechanisms in NSCLC and suggests that treatment sequences involving gefitinib could be optimized for better outcomes .

Comparative Efficacy Table

| Compound | Cell Line | IC50 (μM) | Mechanism | Notes |

|---|---|---|---|---|

| Gefitinib | NCI-H1975 | 3.4 | EGFR inhibition | Effective against L858R/T790M mutations |

| This compound | NCI-H1975 | <0.5 | Enhanced EGFR degradation | Induces apoptosis more effectively |

| Novel Derivatives | A549 | 14.62 | EGFR inhibition | Less effective than gefitinib derivatives |

Propiedades

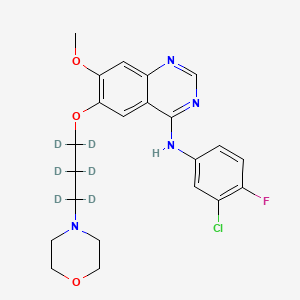

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i2D2,5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGALLCVXEZPNRQ-AQCDAZAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions that Gefitinib enhances the inhibitory effect of Cisplatin when administered after Cisplatin treatment. What is the proposed mechanism behind this enhanced effect?

A1: While the research demonstrates the enhanced inhibitory effect of the Gefitinib and Cisplatin combination [, ], it doesn't delve into the specific mechanism behind this synergy. Further research is needed to understand if this enhanced effect is due to Gefitinib directly impacting Cisplatin's mechanism of action, influencing downstream pathways affected by Cisplatin, or a combination of both.

Q2: The study focuses on the in vivo effects of Gefitinib on a murine model. Were any in vitro studies conducted to assess Gefitinib's impact on H22 hepatocarcinoma cell proliferation or other cellular mechanisms?

A2: The provided abstracts [, ] don't mention any in vitro studies conducted on H22 hepatocarcinoma cells using Gefitinib. In vitro studies would be beneficial to elucidate the drug's direct effects on these cells, exploring mechanisms like cell cycle arrest, apoptosis induction, or alterations in signaling pathways.

Q3: The study focuses on a specific dosage and administration schedule for Gefitinib. Could altering the dosage or schedule further enhance its efficacy, potentially minimizing the required Cisplatin dose and reducing side effects?

A3: The research utilized a specific Gefitinib dosage and schedule (100 mg/kg body weight daily) [, ]. Whether modifying this regimen could yield improved efficacy or allow for Cisplatin dose reduction requires further investigation. Exploring different dosages and schedules, alongside in vitro studies to determine optimal drug exposure, could provide valuable insights into maximizing therapeutic benefit while minimizing potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.